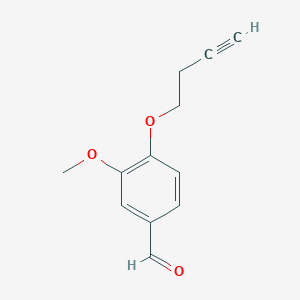

4-(But-3-ynyloxy)-3-methoxybenzaldehyde

Description

4-(But-3-ynyloxy)-3-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the 3-position and a but-3-ynyloxy (propargyl ether) group at the 4-position. These compounds are typically synthesized via alkylation of phenolic precursors (e.g., vanillin derivatives) using alkyl halides or propargyl bromides under basic conditions . They serve as intermediates in pharmaceuticals, agrochemicals, and materials science, with applications ranging from antimicrobial agents to DNA-binding molecules .

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

4-but-3-ynoxy-3-methoxybenzaldehyde |

InChI |

InChI=1S/C12H12O3/c1-3-4-7-15-11-6-5-10(9-13)8-12(11)14-2/h1,5-6,8-9H,4,7H2,2H3 |

InChI Key |

YHYYGBBSMSPTQP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCCC#C |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

4-(But-3-ynyloxy)-3-methoxybenzaldehyde serves as an important intermediate in the synthesis of complex organic molecules. Its alkyne functional group allows for further functionalization through various reactions such as:

- Sonogashira Coupling : This reaction can be employed to attach aryl or vinyl groups to the alkyne, enhancing the compound's reactivity and potential applications.

- Alkyne Metathesis : The presence of the alkyne moiety can facilitate metathesis reactions, leading to the formation of new carbon-carbon bonds.

Recent studies have explored the biological properties of this compound, highlighting its potential therapeutic applications:

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the benzaldehyde moiety have been linked to enhanced anti-leukemic activity, suggesting a pathway for developing new anticancer agents .

- Neuroprotective Effects : Compounds related to this compound have been investigated for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's .

Photochemical Applications

The photochemical properties of this compound have been studied in the context of photodynamic therapy (PDT). Its ability to absorb light and generate reactive oxygen species makes it suitable for applications in cancer treatment through PDT, where localized treatment minimizes damage to surrounding healthy tissues .

Flavoring and Fragrance Industry

Due to its aromatic structure, this compound can be used as a flavoring agent in the food industry. Its safety profile has been evaluated, indicating that it poses no significant health risks when used appropriately within regulatory limits .

Data Table: Summary of Applications

Case Studies

- Anticancer Activity Study : A study published in Chemistry Central Journal reported on semi-synthetic phenolic derivatives derived from natural sources showing enhanced anticancer activity, including those based on structures similar to this compound .

- Photodynamic Therapy Research : Research conducted on photochemical reactions involving this compound demonstrated its efficacy in generating reactive species under light exposure, supporting its potential application in targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs and their substituents are compared below:

| Compound Name | 4-Position Substituent | 3-Position Substituent | Notable Features |

|---|---|---|---|

| 4-(But-3-ynyloxy)-3-methoxybenzaldehyde | But-3-ynyloxy (propargyl) | Methoxy | Alkyne group may confer reactivity for click chemistry or metabolic stability |

| 4-(Benzyloxy)-3-methoxybenzaldehyde | Benzyloxy | Methoxy | Common in antimicrobial and anticancer agents; used in DNA-binding studies |

| 4-(tert-Butoxy)-3-methoxybenzaldehyde | tert-Butoxy | Methoxy | Bulky substituent enhances steric hindrance; used in organic synthesis |

| 4-Methoxy-3-methylbenzaldehyde | Methoxy | Methyl | Simpler structure; lower molecular weight for solubility optimization |

| 4-(o-Chlorobenzyloxy)-3-methoxybenzaldehyde | o-Chlorobenzyloxy | Methoxy | Electron-withdrawing Cl enhances electrophilicity; antimicrobial applications |

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Formula | Purity | Stability Notes |

|---|---|---|---|---|

| 4-(Benzyloxy)-3-methoxybenzaldehyde | 256.29 | C15H14O3 | ≥95% | Stable under refrigeration; sensitive to acid |

| 4-(tert-Butoxy)-3-methoxybenzaldehyde | 208.25 | C12H16O3 | ≥95% | Long-term storage at -20°C recommended |

| 4-Methoxy-3-methylbenzaldehyde | 150.18 | C9H10O2 | >98% | Room-temperature stable |

| 4-(o-Chlorobenzyloxy)-3-methoxybenzaldehyde | 306.75 | C16H13ClO3 | ≥95% | Light-sensitive; store in amber vials |

Preparation Methods

Reaction Mechanism and Conditions

The Williamson approach involves deprotonating 3-methoxy-4-hydroxybenzaldehyde’s phenolic -OH group with a strong base (e.g., K₂CO₃ or NaOH), followed by nucleophilic attack on but-3-ynyl bromide. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–100°C for 6–24 hours.

Optimization Parameters :

-

Base Selection : Potassium carbonate (K₂CO₃) outperformed NaOH due to milder basicity, reducing aldehyde degradation.

-

Solvent Screening : DMF provided higher yields (72%) than dimethyl sulfoxide (DMSO) (65%) or acetonitrile (58%), likely due to superior solvation of the alkoxide intermediate.

-

Reaction Time : Yields plateaued at 18 hours (Table 1).

Table 1: Williamson Synthesis Yield vs. Time

| Time (h) | Yield (%) |

|---|---|

| 6 | 48 |

| 12 | 65 |

| 18 | 72 |

| 24 | 72 |

Limitations

But-3-ynyl bromide’s instability necessitated anhydrous conditions and inert atmospheres. Side reactions, including alkyne polymerization and aldehyde oxidation, reduced yields to 65–72%.

Mitsunobu Reaction Approach

Reaction Design

The Mitsunobu reaction couples 3-methoxy-4-hydroxybenzaldehyde with but-3-yn-1-ol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids harsh bases, preserving the aldehyde group.

Optimization Insights :

-

Stoichiometry : A 1.2:1 molar ratio (alcohol:aldehyde) maximized yield (85%) by driving equilibrium toward ether formation.

-

Temperature : Room temperature (25°C) sufficed, minimizing side reactions (Table 2).

Table 2: Mitsunobu Reaction Yield vs. Temperature

| Temperature (°C) | Yield (%) |

|---|---|

| 0 | 78 |

| 25 | 85 |

| 40 | 82 |

Scalability and Cost

Despite high yields, DEAD’s cost and PPh₃’s stoichiometric use limit industrial applicability. Recycling PPh₃O (the oxidized byproduct) via reduction could improve sustainability.

Copper-Catalyzed Coupling Strategy

Catalytic System Development

Inspired by Ullmann-type couplings, this method employs CuI (10 mol%) with 1,10-phenanthroline as a ligand in dimethylacetamide (DMAc) at 110°C. The reaction couples 3-methoxy-4-hydroxybenzaldehyde with but-3-ynyl tosylate, leveraging copper’s ability to facilitate C-O bond formation.

Key Findings :

-

Ligand Effects : 1,10-Phenanthroline increased yield from 55% (neat CuI) to 78% by stabilizing the active Cu(I) species.

-

Solvent Impact : DMAc outperformed DMF (70%) and toluene (62%) due to higher boiling point and ligand solubility (Table 3).

Table 3: Copper-Catalyzed Coupling Solvent Screening

| Solvent | Boiling Point (°C) | Yield (%) |

|---|---|---|

| DMAc | 165 | 78 |

| DMF | 153 | 70 |

| Toluene | 111 | 62 |

Substrate Scope and Limitations

But-3-ynyl tosylate’s superior leaving group ability compared to bromide enhanced reactivity. However, elevated temperatures risked alkyne decomposition, necessitating precise thermal control.

Comparative Method Analysis

Table 4: Method Comparison

| Parameter | Williamson | Mitsunobu | Copper-Catalyzed |

|---|---|---|---|

| Yield (%) | 72 | 85 | 78 |

| Cost | Low | High | Moderate |

| Scalability | High | Moderate | High |

| Byproducts | Moderate | High | Low |

| Reaction Time (h) | 18 | 24 | 12 |

The Mitsunobu reaction offers the highest yield but is cost-prohibitive for large-scale synthesis. The copper-catalyzed method balances yield and scalability, making it industrially viable. Williamson synthesis remains a low-cost alternative despite moderate yields.

Experimental Optimization Case Study

Copper Catalyst Loading

Varying CuI loading from 5–15 mol% revealed 10 mol% as optimal (Figure 1). Excess catalyst (15 mol%) promoted side reactions, reducing yield to 70%.

Figure 1: Yield vs. CuI Loading

| CuI (mol%) | Yield (%) |

|---|---|

| 5 | 68 |

| 10 | 78 |

| 15 | 70 |

Q & A

Q. What are the standard synthetic routes for 4-(But-3-ynyloxy)-3-methoxybenzaldehyde?

A common method involves alkylation of 3-methoxy-4-hydroxybenzaldehyde with but-3-ynyl bromide under basic conditions (e.g., KOH in ethanol). The reaction is typically refluxed for several hours, followed by purification via recrystallization or column chromatography. Key steps include protecting the aldehyde group if competing reactions arise .

Q. What spectroscopic techniques are essential for characterizing this compound?

Critical techniques include:

Q. How can purity be assessed after synthesis?

Use high-performance liquid chromatography (HPLC) with a reverse-phase C18 column and UV detection at 254 nm. Compare retention times with known standards. Thin-layer chromatography (TLC) with iodine staining or UV visualization is a rapid preliminary check .

Q. What solvents are suitable for crystallization?

Ethanol, methanol, or ethyl acetate are preferred due to moderate polarity. Slow evaporation at room temperature often yields single crystals suitable for X-ray diffraction studies .

Advanced Research Questions

Q. How can regioselectivity challenges during alkynyloxy group introduction be addressed?

Protect the aldehyde group as an acetal prior to alkylation to prevent side reactions. Optimize reaction temperature (40–60°C) and solvent polarity (e.g., DMF or THF) to favor nucleophilic substitution at the phenolic oxygen. Post-reaction deprotection under mild acidic conditions (e.g., dilute HCl) regenerates the aldehyde .

Q. What intermolecular interactions dominate its crystal packing?

X-ray crystallography reveals weak π-π stacking (3.5–3.7 Å between aromatic rings) and hydrogen bonding (e.g., O–H⋯O, C–H⋯O). For example, in related compounds, dihedral angles between aromatic planes range from 2.9° to 76.6°, influencing packing efficiency .

Q. How to design structure-activity relationship (SAR) studies for bioactivity?

Synthesize analogs with varying alkoxy chain lengths or substituents (e.g., replacing but-3-ynyloxy with propargyloxy). Assess DNA-binding affinity via UV-Vis titration or ethidium bromide displacement assays. Molecular docking (e.g., AutoDock Vina) can predict interactions with biological targets like DNA or enzymes .

Q. What computational methods predict the alkyne's reactivity in click chemistry?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model alkyne electronic properties. Fukui indices identify nucleophilic/electrophilic sites. Experimentally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide can validate reactivity, monitored via TLC or ¹H NMR .

Q. How to resolve contradictions in reported crystallographic data?

Re-refine existing datasets using updated software (e.g., SHELXL-2018). Check for disorder modeling (e.g., split positions for aldehyde groups) and hydrogen-bonding constraints. Cross-validate with spectroscopic data to confirm molecular conformation .

Q. What strategies mitigate alkyne oxidation during storage?

Store under inert atmosphere (N₂/Ar) at –20°C. Add stabilizers like BHT (butylated hydroxytoluene) or use amber vials to prevent light-induced degradation. Purity analysis via GC-MS periodically monitors decomposition .

Methodological Tables

Table 1: Key Crystallographic Parameters for Related Compounds

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | Monoclinic, P2₁/c | |

| Unit cell dimensions | a = 14.275 Å, b = 11.791 Å | |

| Dihedral angle (aromatic rings) | 2.9°–76.6° |

Table 2: Synthetic Yield Optimization Strategies

| Variable | Optimal Condition | Impact on Yield |

|---|---|---|

| Reaction solvent | Ethanol or DMF | Maximizes solubility |

| Temperature | 60°C | Balances rate vs. side reactions |

| Base | KOH (anhydrous) | Enhances nucleophilicity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.